propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
The compound propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to as Compound A) is a tetrahydropyrimidine derivative with a pyrazole substituent. Its structure integrates a tetrahydropyrimidine core (a six-membered ring with two nitrogen atoms and one ketone group) and a pyrazole moiety substituted with phenyl and 4-(propan-2-yloxy)phenyl groups.
The pyrazole component, a five-membered aromatic ring with two adjacent nitrogen atoms, is a common pharmacophore in drug discovery, contributing to interactions with biological targets such as kinases and inflammatory mediators . The 4-(propan-2-yloxy)phenyl group in Compound A introduces steric bulk and ether functionality, which may influence binding affinity and metabolic stability compared to simpler aryl substituents.
Properties
CAS No. |
956438-60-1 |
|---|---|
Molecular Formula |
C27H30N4O4 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
propan-2-yl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C27H30N4O4/c1-16(2)34-21-13-11-19(12-14-21)24-22(15-31(30-24)20-9-7-6-8-10-20)25-23(26(32)35-17(3)4)18(5)28-27(33)29-25/h6-17,25H,1-5H3,(H2,28,29,33) |
InChI Key |
NPHLEWURVYBTBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=C(C=C3)OC(C)C)C4=CC=CC=C4)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by further modifications to introduce the pyrazolyl and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Biginelli reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Compound A, we compare it with four analogs (Table 1) based on structural features, synthesis routes, and inferred bioactivity.
Table 1: Structural and Functional Comparison of Compound A and Analogs
Structural and Electronic Differences
Pyrazole Substitution: Compound A’s pyrazole has a 4-(propan-2-yloxy)phenyl group at position 3, introducing an ether linkage absent in Compounds B–D. This group increases steric hindrance and may reduce metabolic oxidation compared to Compounds B (chloro) and D (fluoro) . Compound C’s 2-thioxo group (C=S) replaces the 2-oxo (C=O) group in A, B, and D.
Ester Group :
- The propan-2-yl ester in Compound A is bulkier than the ethyl esters in B–D. This modification likely enhances lipid solubility but may reduce aqueous solubility, impacting pharmacokinetics .
Halogen vs. Alkoxy Substituents: Compound B’s chloro group and Compound D’s fluoro group provide electronegative character, favoring dipole interactions.
Bioactivity and Structure-Activity Relationships (SAR)
- Antimicrobial Activity : Compound B’s chloro substituent correlates with antitubercular activity (MIC: 6.25 µg/mL against M. tuberculosis), whereas Compound D’s fluoro group enhances Gram-negative bacterial targeting . Compound A’s alkoxy group may broaden spectrum but requires validation.
- Kinase Inhibition : Pyrazole-containing analogs (e.g., Compound D) show moderate IC₅₀ values (1–10 µM) against CDK2 and EGFR kinases due to aryl-π stacking . The bulkier propan-2-yloxy group in A could hinder such interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
